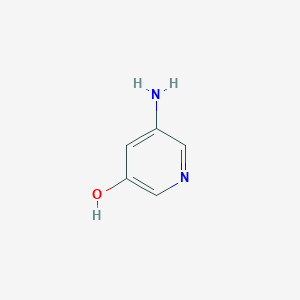

5-氨基吡啶-3-醇

描述

5-Aminopyridin-3-ol is a compound that belongs to the class of organic compounds known as aminopyridines. These are organic compounds containing an amino group attached to a pyridine ring. Aminopyridines are known for their various biological activities and are used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties such as non-linear optical (NLO) materials .

Synthesis Analysis

The synthesis of aminopyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, 5-aminopyrido[3′,2′:4,5]thieno[3,2-c]isoquinolines are synthesized through condensation reactions followed by oxidation and treatment with potassium tert-butoxide . Another example is the synthesis of 2-Amino-5-Fluoropyridine, which involves a series of reactions including nitrification, amino acetylation, reduction, diazolization, Schiemann reaction, and hydrolysis . These methods demonstrate the versatility and complexity of synthesizing substituted aminopyridines.

Molecular Structure Analysis

The molecular structure of aminopyridines can be determined using various spectroscopic methods and quantum mechanical calculations. For example, the structure of 2-Amino-3-bromo-5-nitropyridine was investigated using Density Functional Theory (DFT) calculations and compared with experimental FT-IR and FT-Raman spectral data . Similarly, the structure of a novel phthalide derivative was analyzed using X-ray diffraction and DFT calculations . These studies provide detailed insights into the geometry and electronic properties of aminopyridine derivatives.

Chemical Reactions Analysis

Aminopyridines can undergo a variety of chemical reactions. For example, 5,5'-Diamino-2,2'-bipyridine can be transformed into different ligands through standard reactions, which can then form various coordination compounds . The reactivity of these compounds can be influenced by their molecular structure, as seen in the case of 6-Amino-2,4,5-trimethylpyridin-3-ols, where the introduction of various amino groups can lead to compounds with significant antiangiogenic and antitumor activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminopyridines are influenced by their molecular structure. For instance, the title compound in has a low softness value and a high electrophilicity index, which are indicative of its biological activity. The stability and charge delocalization of aminopyridines can be studied using Natural Bond Orbital (NBO) analysis, and their NLO behavior can be evaluated in terms of hyperpolarizability, dipole moment, and anisotropy of polarizability . Additionally, the thermodynamic properties of these molecules can be studied to understand their behavior at different temperatures .

科学研究应用

寡核苷酸形成和催化

5-氨基吡啶-3-醇衍生物在寡核苷酸形成中扮演着重要角色。例如,已经证明4-氨基吡啶衍生物能够高选择性地生成寡腺苷酸,对3',5'-磷酸二酯键的形成至关重要,这在核酸化学和分子生物学中起着关键作用 (Prabahar, Cole, & Ferris, 1994)。

酶反应和蛋白设计

在酶模拟和人工蛋白设计领域,使用与5-氨基吡啶-3-醇相关的化合物。例如,设计了使用5'-氨基-2,2'-联吡啶-5-羧酸作为非天然氨基酸的人工蛋白,表明这类化合物在创造功能性肽和酶方面具有潜力 (Ishida et al., 2006)。

可衍生寡核苷酸的合成

5-氨基吡啶-3-醇衍生物被用于合成可衍生的寡核苷酸,这对于研究蛋白质-DNA相互作用至关重要。这种应用对于理解和操纵遗传物质以进行研究和治疗目的至关重要 (Gibson & Benkovic, 1987)。

配位化学和催化

这些化合物在配位化学中也具有重要意义。例如,已经研究了含有5-氨基吡啶-2-羧酸根离子的铬(III)配合物的物理化学和催化性质,表明它们在催化和材料科学中具有潜在应用 (Malinowski et al., 2020)。

离子通道研究

在神经生理学研究中,包括5-氨基吡啶-3-醇衍生物在内的氨基吡啶被用于研究神经元膜中钾通道的动态。这项研究对于理解神经过程和疾病至关重要 (Yeh et al., 1976)。

分子设计和材料科学

此外,5-氨基吡啶-3-醇衍生物在分子设计中起着重要作用,特别是在创造具有特定物理化学性质的新材料方面。例如,它们在合成咪唑并[1,2-a]吡啶中的应用展示了它们在化学合成和材料应用中的多功能性 (Bagdi et al., 2015)。

抗菌研究

从3-氨基吡啶合成的寡聚体和聚合物的研究揭示了它们潜在的抗金黄色葡萄球菌活性,暗示了在开发新的抗菌剂方面的应用 (Akgul & Yıldırım, 2010)。

安全和危害

属性

IUPAC Name |

5-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-5(8)3-7-2-4/h1-3,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSGZMGPVYECOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376550 | |

| Record name | 5-aminopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyridin-3-ol | |

CAS RN |

3543-01-9 | |

| Record name | 5-aminopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

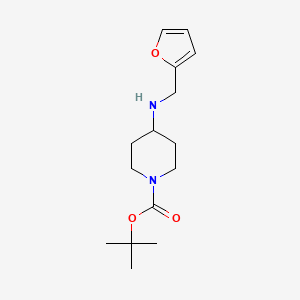

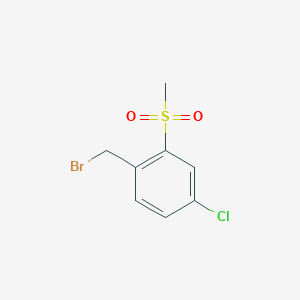

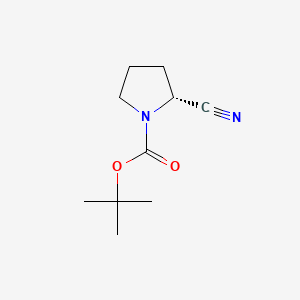

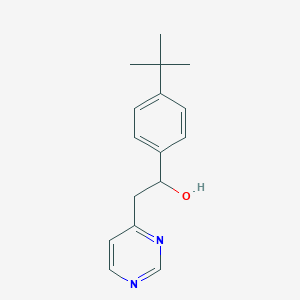

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

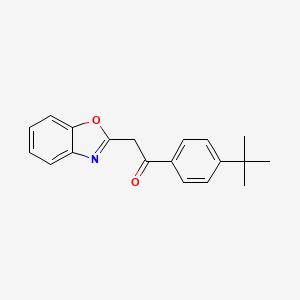

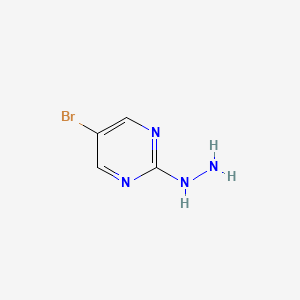

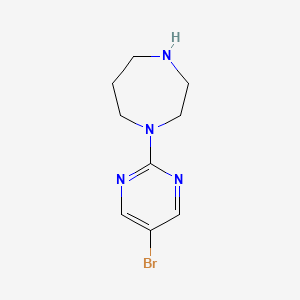

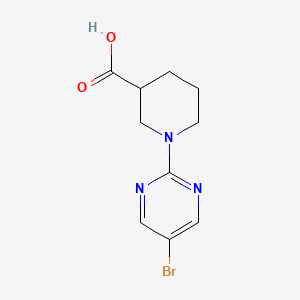

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)

![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)

![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)